molecular formula C23H21NO3S B2498514 N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide CAS No. 2034537-72-7

N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2498514
CAS No.: 2034537-72-7
M. Wt: 391.49
InChI Key: OVRFWGQDLRIMGF-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a thiophene ring, an oxane ring, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiophene ring, followed by the construction of the oxane ring. The xanthene core is then introduced through a series of coupling reactions. Specific reagents and catalysts are used at each step to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the xanthene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and xanthene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the xanthene core can produce a dihydroxanthene derivative.

Scientific Research Applications

N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the xanthene core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclobutanecarboxamide
  • N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide
  • 4-(thiophen-2-yl)oxan-4-amine

Uniqueness

N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide is unique due to the presence of the xanthene core, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and sensing.

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c25-22(24-23(11-13-26-14-12-23)20-10-5-15-28-20)21-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)21/h1-10,15,21H,11-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRFWGQDLRIMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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